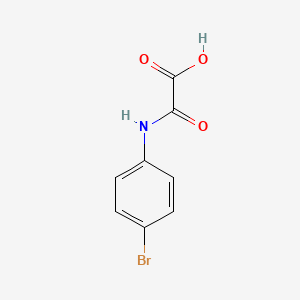

(4-Bromoanilino)(oxo)acetic acid

描述

General Context of Arylamine and α-Keto Acid Functional Groups in Organic Chemistry

Arylamines, which feature an amino group attached to an aromatic ring, are a crucial class of compounds in organic chemistry. The electronic interplay between the amino group and the aromatic system influences the reactivity of the entire molecule. The α-keto acid functionality consists of a carboxylic acid with a ketone group at the adjacent (alpha) carbon. This arrangement leads to a variety of characteristic reactions and makes α-keto acids important intermediates in both biochemical pathways and synthetic organic chemistry.

Overview of Related Chemical Structures and their Academic Relevance

The structural framework of (4-Bromoanilino)(oxo)acetic acid is shared by a multitude of other compounds that have garnered significant academic interest. For instance, derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been synthesized and investigated for their potent inhibitory activity against human carbonic anhydrase isoenzymes I and II. nih.govanalis.com.my Similarly, various N-acyl-α-amino acids and their derivatives, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, have been explored for their potential as antimicrobial agents. nih.gov The broader class of oxamic acid derivatives has been studied for a range of therapeutic applications, including the treatment of allergic diseases. google.comnih.gov

The following table provides an overview of some related chemical structures and their areas of academic relevance:

| Compound Name | Key Structural Features | Area of Academic Relevance | Reference |

| (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives | Arylamine, α,β-unsaturated keto acid | Carbonic anhydrase inhibition | nih.govanalis.com.my |

| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | 4-bromophenyl group, amide, amino acid | Antimicrobial activity | nih.gov |

| N-(4-isoxazolylthiazol-2-yl)oxamic acid derivatives | Oxamic acid, isoxazole, thiazole | Antianaphylactic activity | google.com |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | 4-bromophenyl group, quinoline, oxadiazole | Anticancer and antimicrobial candidates | rsc.org |

Importance of (4-Bromoanilino)(oxo)acetic Acid as a Structural Motif in Chemical Research

The (4-Bromoanilino)(oxo)acetyl group serves as a key structural motif in the generation of more complex molecules. Its utility as a synthetic intermediate is highlighted by its incorporation into various heterocyclic and acyclic compounds. For example, it is a precursor for generating carbamoyl (B1232498) radicals, which can then participate in a variety of chemical transformations to form amides, urethanes, and ureas. This reactivity makes it a valuable tool for medicinal chemists and organic synthesists in the development of new chemical entities with potential biological activity. The presence of the bromine atom also offers a site for further functionalization through cross-coupling reactions, expanding the diversity of accessible derivatives.

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromoanilino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUYOSLRUWBVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506923 | |

| Record name | (4-Bromoanilino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79354-51-1 | |

| Record name | (4-Bromoanilino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromoanilino Oxo Acetic Acid and Its Derivatives

Direct Synthetic Routes to (4-Bromoanilino)(oxo)acetic Acid

The direct synthesis of (4-bromoanilino)(oxo)acetic acid can be approached through several key reactions involving commercially available precursors. These methods prioritize efficiency and the direct formation of the target acid.

Synthetic Approaches Utilizing 4-Bromoaniline (B143363) as a Core Precursor

4-Bromoaniline serves as a fundamental building block for the synthesis of (4-bromoanilino)(oxo)acetic acid. aminer.orgmdpi.comchemicalbook.com This readily available starting material possesses a nucleophilic amino group that can react with various electrophilic reagents to introduce the oxoacetic acid functionality. The presence of the bromine atom at the para position influences the reactivity of the aniline (B41778) and provides a site for further chemical modifications. aminer.org

One common method for the preparation of 4-bromoaniline itself involves the bromination of aniline. To achieve selective para-bromination and avoid the formation of polybrominated products, the amino group of aniline is often first protected, for instance, by acetylation with acetic anhydride. The resulting acetanilide (B955) is then brominated, followed by hydrolysis of the protecting group to yield 4-bromoaniline. chemicalbook.com An alternative approach is the reduction of 4-nitrobromobenzene. aminer.org

Reactions Involving Oxalyl and Glyoxylic Acid Derivatives

A primary strategy for constructing the (4-bromoanilino)(oxo)acetic acid scaffold involves the acylation of 4-bromoaniline with a suitable two-carbon electrophile. Diethyl oxalate (B1200264) is a commonly employed reagent for this purpose. The reaction between a primary amine, such as 4-bromoaniline, and diethyl oxalate typically leads to the formation of an N,N'-oxamide through the reaction of two amine molecules with one molecule of the oxalate. stackexchange.comechemi.com However, by controlling the stoichiometry and reaction conditions, the reaction can be guided to favor the formation of the mono-acylated product, ethyl (4-bromoanilino)(oxo)acetate. stackexchange.comechemi.comdoubtnut.com

This resulting ester, ethyl (4-bromoanilino)(oxo)acetate, can then be hydrolyzed to the desired (4-bromoanilino)(oxo)acetic acid. chemicalbook.comresearchgate.net Acid- or base-catalyzed hydrolysis is a standard method for converting esters to carboxylic acids. researchgate.net For instance, heating the ester under reflux with a dilute acid like hydrochloric acid or sulfuric acid, or with an aqueous base such as sodium hydroxide, will yield the carboxylic acid. chemicalbook.comresearchgate.net

The following table summarizes a typical two-step synthesis of (4-bromoanilino)(oxo)acetic acid from 4-bromoaniline and diethyl oxalate.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Bromoaniline, Diethyl Oxalate | Controlled stoichiometry, typically in a suitable solvent like ethanol (B145695) | Ethyl (4-bromoanilino)(oxo)acetate |

| 2 | Ethyl (4-bromoanilino)(oxo)acetate | Acid or base hydrolysis (e.g., aq. NaOH, then acid workup) | (4-Bromoanilino)(oxo)acetic acid |

This table represents a generalized synthetic route.

Optimization of Reaction Parameters for Enhanced Chemical Yield and Selectivity

The efficiency and selectivity of the synthesis of (4-bromoanilino)(oxo)acetic acid can be significantly influenced by various reaction parameters. Key factors that can be optimized include the choice of solvent, reaction temperature, and the nature of the catalyst, if any.

For the initial acylation step with diethyl oxalate, the solvent can affect the solubility of the reactants and the reaction rate. The temperature is a critical parameter to control, as higher temperatures might favor the formation of the undesired di-substituted oxamide. The molar ratio of 4-bromoaniline to diethyl oxalate is also crucial for maximizing the yield of the mono-acylated product. stackexchange.comechemi.com

In the subsequent hydrolysis of the ethyl ester, the choice between acidic and basic conditions can influence the reaction time and the purity of the final product. For acid-catalyzed hydrolysis, the concentration of the acid and the reaction temperature are important variables. researchgate.net For base-catalyzed saponification, the concentration of the base and ensuring complete reaction before acidification are key to obtaining a high yield of the carboxylic acid. chemicalbook.com

Indirect Synthesis and Derivatization Strategies for the (4-Bromoanilino)(oxo)acetic Acid Moiety

Indirect methods involve the formation of a derivative containing the (4-bromoanilino)(oxo)acetyl group, which can then be used in further synthetic transformations.

Formation of Functionalized Derivatives Containing the (4-Bromoanilino)(oxo)acetyl Group

The (4-bromoanilino)(oxo)acetyl group can be incorporated into larger molecules to create a variety of functionalized derivatives with potential applications in medicinal chemistry and materials science.

A significant class of derivatives are the hydrazones, which are typically synthesized by the condensation reaction between a hydrazide and an aldehyde or ketone. mdpi.comnih.govnih.gov To prepare hydrazone derivatives of (4-bromoanilino)(oxo)acetic acid, one would first need to synthesize the corresponding hydrazide.

This can be achieved by reacting the ethyl ester, ethyl (4-bromoanilino)(oxo)acetate, with hydrazine (B178648) hydrate. asianpubs.orgnih.govrasayanjournal.co.inresearchgate.net The resulting (4-bromoanilino)(oxo)acetic acid hydrazide possesses a reactive hydrazide functional group.

This hydrazide can then be condensed with a variety of aldehydes and ketones to furnish a diverse library of hydrazone derivatives. nih.govnih.govnih.gov The reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. nih.gov

The general scheme for the synthesis of these hydrazone derivatives is as follows:

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | Ethyl (4-bromoanilino)(oxo)acetate | Hydrazine hydrate, typically in a solvent like ethanol, reflux | (4-Bromoanilino)(oxo)acetic acid hydrazide |

| 2 | (4-Bromoanilino)(oxo)acetic acid hydrazide | Aldehyde or Ketone (R-CHO or R-CO-R'), suitable solvent (e.g., ethanol), catalytic acid, reflux | (4-Bromoanilino)(oxo)acetic acid hydrazone derivative |

This table outlines a general synthetic pathway for hydrazone derivatives.

The synthesis of these hydrazones is a versatile method for introducing a wide range of substituents (the 'R' groups from the aldehyde or ketone) onto the (4-bromoanilino)(oxo)acetyl scaffold, allowing for the fine-tuning of its chemical and biological properties. aminer.orgarabjchem.org

Preparation of Schiff Bases from 4-Bromoaniline

Schiff bases, characterized by the azomethine functional group (-C=N-), are valuable intermediates in organic synthesis. projectshelve.com They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. projectshelve.comijmcmed.org The synthesis involving 4-bromoaniline follows this general principle, where the amino group of 4-bromoaniline nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. ijmcmed.org This is followed by a dehydration step, often catalyzed by a few drops of acid, to yield the final imine product. ijmcmed.org

The reaction mechanism begins with the amine acting as a nucleophile and adding to the carbonyl group, forming an unstable intermediate known as a carbinolamine. ijmcmed.org This carbinolamine then undergoes either acid or base-catalyzed elimination of a water molecule to form the stable C=N double bond of the Schiff base. ijmcmed.org

A variety of Schiff bases have been prepared from 4-bromoaniline and its derivatives. For instance, the reaction between 4-bromoaniline and acetophenone (B1666503) yields a Schiff base ligand with a reported yield of 72.61%. projectshelve.com Similarly, more complex Schiff bases can be synthesized for use as ligands in coordination chemistry, such as the ligand prepared from 4-bromo-2,6-dimethylaniline (B44771) and other carbonyl compounds, which is then used to form complexes with transition metals like Cr(III), Cu(II), and Zn(II). impactfactor.org

Table 1: Examples of Schiff Base Synthesis from 4-Bromoaniline Derivatives

| Amine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product | Yield (%) | Ref. |

| 4-Bromoaniline | Acetophenone | Ethanol | N-(1-phenylethylidene)-4-bromoaniline | 72.61 | projectshelve.com |

| 5-chloro-2-aminobenzoic acid | 4-nitrobenzaldehyde | Glacial Acetic Acid / Ethanol | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Not Specified | ijmcmed.org |

Diazotization and Coupling Reactions for Azo Ligand Synthesis

Azo compounds, containing the characteristic -N=N- linkage, are widely known for their intense colors and are used extensively as dyes. wikipedia.org The synthesis of azo ligands from 4-bromoaniline is a two-step process involving diazotization followed by an azo coupling reaction. wikipedia.orgiiste.org

In the first step, 4-bromoaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). iiste.orgnih.gov This reaction converts the primary amino group into a highly reactive diazonium salt (4-bromobenzenediazonium chloride).

In the second step, the prepared diazonium salt, which acts as an electrophile, is reacted with a nucleophilic aromatic compound, often a phenol (B47542) or an aniline derivative, known as the coupling agent. wikipedia.org The electrophilic diazonium ion attacks the electron-rich ring of the coupling agent, usually at the para position, in an electrophilic aromatic substitution reaction to form the stable azo compound. wikipedia.org For example, 4-bromoaniline can be diazotized and coupled with 3-aminophenol (B1664112) to create an azo dye intermediate, which can be further reacted to produce a series of disazo disperse dyes. iiste.org The yields for such coupling reactions are reported to be in the range of 50-74%. iiste.org

Table 2: Synthesis of a Disazo Dye from 4-Bromoaniline

| Reaction Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield (%) | Ref. |

| Diazotization & Coupling | 4-Bromoaniline, 3-Aminophenol | 1. NaNO₂, H₂SO₄, 0-5°C 2. Coupling with 3-aminophenol | 4-bromophenylazo-4¹-amino-2-hydroxybenzeneazo dye intermediate | Not Specified | iiste.org |

| Second Diazotization & Coupling | Azo Intermediate, 1,3-dihydroxybenzene | 1. NaNO₂, H₂SO₄, 0-5°C 2. Coupling with 1,3-dihydroxybenzene in NaOH solution | 2,4-dihydroxyphenylazo-2¹-hydroxyphenylazo-4¹-bromobenzene | 50-74 (overall) | iiste.org |

Multi-component Reactions and Tandem Cyclization Processes

Modern synthetic chemistry often employs strategies that build molecular complexity in a single step, such as multi-component reactions (MCRs) and tandem cyclization processes. nih.govnih.gov

Multi-component Reactions (MCRs) involve the combination of three or more starting materials in a one-pot reaction to form a final product that incorporates structural features from each reactant. nih.gov This approach is highly efficient and atom-economical. 4-Bromoaniline is a suitable component for such reactions, particularly in Mannich reactions, where an aromatic amine, an aldehyde, and a ketone condense to form β-amino ketones. chemicalbook.com The use of 4-bromoaniline in this context introduces a bromine atom into the final product, which can serve as a handle for further chemical transformations. chemicalbook.com

Tandem Cyclization Processes are sequential reactions in which multiple rings are formed in a single operation without the isolation of intermediates. acs.org These processes can be initiated from derivatives of 4-bromoaniline. For example, a tandem radical cyclization of iodoaryl allyl azides, which can be conceptually derived from bromoaniline precursors, can be used to construct complex 4,4-spirocyclic indol γ-lactams. nih.gov Another strategy involves a one-pot bicyclization where N-aryl-substituted secondary amines, formed from an aniline derivative, undergo spontaneous cycloisomerization to yield N-aryl-2,2′-biindoles. acs.org

Catalytic Strategies in the Synthesis of (4-Bromoanilino)(oxo)acetic Acid Derivatives

Catalysis is fundamental to the efficient and selective synthesis of organic molecules. Both metal- and acid-based catalytic systems are employed in the synthesis of derivatives from 4-bromoaniline.

Copper and its salts are versatile catalysts in organic synthesis, often used to promote cross-coupling and complexation reactions. In the context of 4-bromoaniline derivatives, copper plays a role in the formation of metal complexes. For instance, a Schiff base ligand derived from 4-bromo-2,6-dimethylaniline reacts with copper(II) chloride (CuCl₂·2H₂O) in refluxing ethanol to form a stable, colored crystalline copper(II) complex. impactfactor.org In this octahedral complex, the Schiff base acts as a ligand, coordinating with the copper ion. impactfactor.org While this example illustrates a stoichiometric reaction to form a complex, copper is more broadly used catalytically in C-N and C-C bond-forming cross-coupling reactions, which are applicable to aryl bromides like 4-bromoaniline.

Table 3: Copper(II) Complexation with a 4-Bromoaniline-Derived Schiff Base

| Ligand | Metal Salt | Solvent | Reaction Conditions | Product | Ref. |

| 2-(((4-(1-((4-bromo-2,6-dimethylphenyl)imino)ethyl)phenyl)imino)methyl)phenol | CuCl₂·2H₂O | Absolute Ethanol | Reflux, 4–8 hours | Octahedral Cu(II) Complex | impactfactor.org |

Acid catalysis is widely used to accelerate condensation and cyclization reactions. ijmcmed.orgnih.gov In the synthesis of Schiff bases from 4-bromoaniline, a catalytic amount of acid, such as glacial acetic acid, is often added to facilitate the dehydration of the carbinolamine intermediate, thereby driving the reaction towards the imine product. ijmcmed.org

Furthermore, strong acids can be used to promote more complex transformations. For example, a one-pot process using concentrated sulfuric acid (H₂SO₄) can induce the hydrolysis of an N-cyano group on a sulfoximine (B86345) and trigger an intramolecular cyclocondensation. nih.gov This acid-catalyzed intramolecular cyclization is a powerful method for constructing heterocyclic frameworks, such as thiadiazine 1-oxides, from aniline-based precursors. nih.gov The reaction proceeds by acid-induced hydrolysis followed by an intramolecular condensation to form the final cyclic product in moderate to good yields. nih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of (4-Bromoanilino)(oxo)acetic acid is expected to exhibit a series of absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrational frequencies include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

O-H Stretching: A broad band in the 2500-3300 cm⁻¹ range, characteristic of the carboxylic acid O-H stretch, often overlapping with the C-H stretching region.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch should appear around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is expected in the range of 1650-1680 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the amide group is likely to be observed in the 1210-1335 cm⁻¹ region.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce a band in the 600-500 cm⁻¹ region of the spectrum.

Hypothetical FT-IR Data for (4-Bromoanilino)(oxo)acetic acid

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H Stretching (Amide) |

| ~3000 | O-H Stretching (Carboxylic Acid, broad) |

| ~3080 | Aromatic C-H Stretching |

| ~1710 | C=O Stretching (Carboxylic Acid) |

| ~1670 | C=O Stretching (Amide I) |

| ~1590, ~1490 | Aromatic C=C Stretching |

| ~1540 | N-H Bending (Amide II) |

| ~1250 | C-N Stretching (Amide) |

| ~820 | p-Substituted Benzene (B151609) C-H out-of-plane bend |

| ~550 | C-Br Stretching |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. The FT-Raman spectrum of (4-Bromoanilino)(oxo)acetic acid would be expected to show strong bands for the aromatic ring vibrations and the C=C bonds. The symmetric C=O stretching vibrations may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of (4-Bromoanilino)(oxo)acetic acid would provide information on the number of different types of protons and their neighboring environments. Expected chemical shifts (in ppm, relative to a standard like TMS) are:

Carboxylic Acid Proton (-COOH): A singlet appearing far downfield, typically in the range of 10-13 ppm, which is often broad.

Amide Proton (-NH-): A singlet expected to appear between 8-10 ppm.

Aromatic Protons: The 4-bromophenyl group will show a characteristic splitting pattern for a para-substituted benzene ring. Two doublets are expected in the aromatic region (7.0-8.0 ppm). The protons ortho to the bromine atom will be at a different chemical shift than the protons ortho to the amino group, both appearing as doublets due to coupling with their respective neighbors.

Hypothetical ¹H NMR Data for (4-Bromoanilino)(oxo)acetic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | s (broad) | 1H | -COOH |

| ~9.5 | s | 1H | -NH- |

| ~7.6 | d | 2H | Aromatic H (ortho to -NHCO) |

| ~7.5 | d | 2H | Aromatic H (ortho to -Br) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The expected chemical shifts are:

Carbonyl Carbons (-C=O): Two distinct signals for the carboxylic acid and amide carbonyl carbons are expected in the downfield region, typically between 160-180 ppm.

Aromatic Carbons: Four signals are expected for the para-substituted benzene ring. The carbon attached to the bromine atom (C-Br) will be in the range of 115-125 ppm. The carbon attached to the nitrogen atom (C-N) will be around 135-145 ppm. The other two aromatic carbons will appear in the 120-135 ppm region.

Oxalic Acid Carbon: The carbon of the oxalyl group attached to the carboxylic acid will also have a characteristic chemical shift.

Hypothetical ¹³C NMR Data for (4-Bromoanilino)(oxo)acetic acid

| Chemical Shift (ppm) | Assignment |

| ~172 | Carboxylic Acid Carbonyl |

| ~165 | Amide Carbonyl |

| ~138 | Aromatic C (attached to -NH) |

| ~132 | Aromatic C-H (ortho to -Br) |

| ~122 | Aromatic C-H (ortho to -NH) |

| ~118 | Aromatic C (attached to -Br) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of (4-Bromoanilino)(oxo)acetic acid is expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzene ring and the carbonyl groups are the primary chromophores. The presence of the bromine atom and the anilino group will act as auxochromes, likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene or benzoic acid. One would expect to see strong absorption bands in the UV region, likely between 200 and 300 nm, corresponding to the electronic transitions within the aromatic system and the conjugated amide and carboxylic acid groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of "(4-Bromoanilino)(oxo)acetic acid" through its fragmentation pattern. The presence of bromine is particularly significant due to its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which results in distinctive M and M+2 peaks in the mass spectrum, aiding in the identification of bromine-containing fragments.

While a specific mass spectrum for "(4-Bromoanilino)(oxo)acetic acid" is not widely published, the fragmentation can be predicted based on the known behavior of related compounds such as carboxylic acids, amides, and other bromo-aromatic structures. The molecular ion peak (M+) would be expected, and its high-resolution measurement would provide the accurate molecular weight.

Key fragmentation pathways for "(4-Bromoanilino)(oxo)acetic acid" would likely involve:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl groups and the nitrogen atom. This could lead to the loss of the carboxyl group (-COOH) or the entire oxoacetic acid moiety.

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a suitable γ-hydrogen on the aniline (B41778) side, analogous rearrangements could occur under certain conditions.

Cleavage of the C-N bond: This would separate the 4-bromoaniline (B143363) and the oxoacetic acid parts of the molecule.

Loss of Bromine: Fragmentation involving the loss of the bromine atom (Br•) is a common pathway for bromo-aromatic compounds.

Table 1: Predicted Mass Spectrometry Fragmentation for (4-Bromoanilino)(oxo)acetic acid

| Fragment Ion | Structure | Predicted m/z | Significance |

| [M]+• | [C8H6BrNO3]+• | 243/245 | Molecular ion peak with characteristic Br isotope pattern. |

| [M-COOH]+ | [C7H5BrNO]+ | 198/200 | Loss of the carboxylic acid group. |

| [C6H4BrNH]+ | [C6H5BrN]+ | 170/172 | Represents the 4-bromoaniline moiety. |

| [C6H4Br]+ | [C6H4Br]+ | 155/157 | Loss of the amino-oxoacetic acid side chain. |

Note: The m/z values are presented as a pair to account for the 79Br and 81Br isotopes.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine) in "(4-Bromoanilino)(oxo)acetic acid." This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as a crucial purity check. The experimentally determined percentages should align closely with the theoretically calculated values for the pure compound.

Table 2: Theoretical Elemental Composition of (4-Bromoanilino)(oxo)acetic acid (C8H6BrNO3)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 39.37 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.48 |

| Bromine | Br | 79.90 | 1 | 79.90 | 32.74 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.74 |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.67 |

| Total | 244.05 | 100.00 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of "(4-Bromoanilino)(oxo)acetic acid" would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 3: Hypothetical Crystallographic Data for (4-Bromoanilino)(oxo)acetic acid

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.6-1.8 |

Note: This data is hypothetical and serves as an example of what might be expected from an X-ray crystallographic analysis.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of "(4-Bromoanilino)(oxo)acetic acid."

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample. For "(4-Bromoanilino)(oxo)acetic acid," a polar compound, a silica (B1680970) gel plate would likely be used as the stationary phase.

A suitable mobile phase would be a mixture of a moderately polar solvent and a small amount of a polar modifier to ensure appropriate migration of the compound. A common solvent system for similar acidic and aromatic compounds is a mixture of n-butanol, acetic acid, and water. sielc.com The position of the spot, represented by the retardation factor (Rf value), would be indicative of the compound's polarity. Visualization of the spot could be achieved under UV light, due to the aromatic nature of the compound, or by using a staining agent. spectrabase.com

Table 4: Proposed Thin Layer Chromatography (TLC) Parameters

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) |

| Visualization | UV light (254 nm) or staining (e.g., iodine vapor) |

| Expected Rf | ~0.4 - 0.6 (highly dependent on exact solvent system) |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of "(4-Bromoanilino)(oxo)acetic acid." A reverse-phase HPLC method would be the most common approach.

In this setup, a nonpolar stationary phase (such as a C18 column) would be used with a polar mobile phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated for better retention and peak shape. mdpi.comsielc.com Detection would likely be performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance.

Table 5: Proposed High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

Computational and Theoretical Studies on 4 Bromoanilino Oxo Acetic Acid and Analogous Structures

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular geometries and the distribution of electrons within a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) has become a widely used method for studying the electronic properties and antioxidant mechanisms of various organic molecules. nih.gov DFT calculations, often employing hybrid functionals, are adept at modeling systems with varying electron densities. nih.gov This approach has been successfully used to analyze the structure-activity relationships of bioactive compounds. nih.gov

For molecules analogous to (4-Bromoanilino)(oxo)acetic acid, such as 2-(4-Cyanophenylamino) acetic acid, DFT calculations using the 6-311++G(d,p) basis set have been performed to optimize molecular structures and predict vibrational frequencies. nih.gov These theoretical calculations provide valuable data on bond lengths and angles, which can be compared with experimental results where available. nih.gov The application of DFT extends to understanding the global reactivity descriptors, which reveal a molecule's potential as an antioxidant. nih.gov

Table 1: Theoretical vs. Experimental Bond Lengths for an Analogous Compound (2-(4-Cyanophenylamino) acetic acid)

| Bond | Experimental Bond Length (Å) | Theoretical Bond Length (Å) |

|---|---|---|

| O1–C12 | 1.328 | 1.346 |

| O2–C12 | 1.205 | 1.205 |

| N3–C5 | 1.376 | 1.371 |

| N3–C6 | 1.456 | 1.436 |

| N4–C13 | 1.138 | 1.157 |

| C5–C7 | 1.393 | 1.409 |

| C5–C8 | 1.393 | 1.412 |

| C6–C12 | 1.476 | 1.514 |

Data sourced from a study on 2-(4-Cyanophenylamino) acetic acid using DFT with the 6-311++G(d,p) basis set. nih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, also play a crucial role in structural and electronic analysis. For instance, Hartree-Fock (HF) methods, in conjunction with basis sets like 6-311++G(d,p), have been used alongside DFT to investigate the properties of related compounds. nih.gov These methods are instrumental in providing a comprehensive understanding of the molecular framework and electron distribution. While computationally more demanding than DFT, ab initio calculations can offer a higher level of theoretical accuracy for certain properties.

Analysis of Bonding Characteristics and Molecular Orbitals

The nature of chemical bonds and the arrangement of molecular orbitals are key to a molecule's stability and reactivity. The overlap of atomic orbitals leads to the formation of molecular orbitals, which can be either bonding (lower in energy) or antibonding (higher in energy). masterorganicchemistry.comyoutube.com

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy difference between HOMO and LUMO, known as the energy gap, dictates the molecule's ability to undergo charge transfer. nih.gov For a related compound, 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energies were -6.2056 eV and -1.2901 eV, respectively, indicating the potential for intramolecular charge transfer. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can generate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra).

For analogous compounds, DFT and ab initio methods have been used to calculate fundamental vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison aids in the assignment of vibrational bands to specific functional groups and modes of vibration. Similarly, theoretical calculations can predict the electronic absorption spectra (UV-Vis) by employing Time-Dependent DFT (TD-DFT). nih.gov

Thermochemical Properties and Thermodynamic Parameter Calculations

Computational chemistry allows for the calculation of various thermochemical properties and thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of molecules and the feasibility of chemical reactions.

For related oxoacids, the activation parameters for oxidation reactions have been computed from Arrhenius and Eyring plots, providing insights into the reaction kinetics. researchgate.net Thermodynamic properties of compounds like 2-(4-Cyanophenylamino) acetic acid have been studied at different temperatures, yielding valuable data on their thermal behavior. nih.gov DFT modeling is also employed to understand the adsorption behaviors of oxoanions onto metal oxide surfaces, a process influenced by the thermodynamics of solvation and surface binding. erc-assoc.org

Reaction Pathway and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping out reaction pathways and identifying transition states. For the oxidation of 4-oxoacids, kinetic studies combined with product analysis have led to the proposal of detailed reaction mechanisms. researchgate.net These studies often suggest the formation of a positive charge in the transition state. researchgate.net

In the oxidation of 4-oxo-4-arylbutanoic acids, the proposed mechanism involves the attack of a protonated species on the enol form of the acid, leading to a carbocationic intermediate in the rate-determining step. researchgate.net Computational modeling can be used to calculate the energies of reactants, products, intermediates, and transition states along such a reaction coordinate, providing a quantitative understanding of the reaction's feasibility and kinetics. These models can also explore the effects of substituents on the reaction rate, as seen in studies where electron-donating groups increase the rate of oxidation. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides significant insights into the reactivity and electronic properties of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For (4-Bromoanilino)(oxo)acetic acid and its analogs, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates the regions of high electron density (nucleophilic) and low electron density (electrophilic), respectively.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and stability. The key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is the average of the ionization potential and electron affinity: χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is defined as ω = χ² / (2η).

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.426 |

| Electrophilicity Index (ω) | 3.67 |

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for an Anilino-oxoacetic Acid Derivative.

The values in the table indicate that such a molecule would have a moderate level of reactivity. The electrophilicity index suggests that it would act as a reasonably good electrophile in chemical reactions. The distribution of the HOMO would likely be concentrated on the anilino moiety, particularly the nitrogen atom and the phenyl ring, making this region susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the oxoacetic acid portion of the molecule, indicating that this region is the preferred site for nucleophilic attack.

Consideration of Solvent Effects in Computational Simulations

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational simulations of (4-Bromoanilino)(oxo)acetic acid and its analogs must, therefore, account for solvent effects to provide realistic predictions. There are two primary approaches to modeling solvent effects in computational chemistry: implicit and explicit solvation models.

Implicit Solvation Models:

Implicit models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models.

The choice of solvent, and thus the dielectric constant, can have a notable impact on the calculated properties of the solute. For instance, polar solvents are expected to stabilize charged and polar species more effectively than nonpolar solvents. This can lead to changes in the conformational preferences of flexible molecules like (4-Bromoanilino)(oxo)acetic acid, as well as shifts in their electronic properties, such as the HOMO-LUMO gap.

The following table illustrates the hypothetical effect of different solvents on the HOMO-LUMO gap of an anilino-oxoacetic acid derivative.

| Solvent | Dielectric Constant (ε) | HOMO-LUMO Gap (ΔE) (eV) |

| Gas Phase | 1 | 4.7 |

| Toluene | 2.4 | 4.5 |

| Dichloromethane | 8.9 | 4.3 |

| Ethanol (B145695) | 24.6 | 4.1 |

| Water | 78.4 | 4.0 |

Table 2: Hypothetical Effect of Solvent Polarity on the HOMO-LUMO Gap of an Anilino-oxoacetic Acid Derivative.

As indicated in the table, an increase in the solvent's dielectric constant generally leads to a decrease in the HOMO-LUMO gap, suggesting an increase in the molecule's reactivity in more polar environments.

Explicit Solvation Models:

Explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. This approach allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models can provide a more detailed and accurate picture of the solvation environment.

For a molecule like (4-Bromoanilino)(oxo)acetic acid, which has both hydrogen bond donor (the N-H group) and acceptor (the carbonyl and carboxyl oxygen atoms) sites, explicit solvent models would be particularly useful for studying its behavior in protic solvents like water or ethanol. The formation of hydrogen bonds can significantly affect the molecule's geometry, electronic structure, and reactivity.

A common hybrid approach is to use a combination of explicit and implicit models, where a few solvent molecules are included explicitly in the first solvation shell, and the bulk solvent is treated as a continuum. This method, often referred to as a microsolvation or cluster-continuum model, can offer a balance between accuracy and computational cost.

Synthetic Utility and Further Chemical Transformations of 4 Bromoanilino Oxo Acetic Acid

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The primary role of (4-bromoanilino)(oxo)acetic acid in synthetic chemistry is its function as a direct precursor to 5-bromoisatin (B120047). This transformation is typically achieved through an intramolecular electrophilic substitution (a Friedel-Crafts-type acylation), often facilitated by a strong acid or Lewis acid catalyst. Once formed, 5-bromoisatin becomes the versatile intermediate from which a multitude of more complex molecules are derived. uobaghdad.edu.iqresearchgate.netumz.ac.ir

The reactivity of the 5-bromoisatin core is centered around its ketone group at the C3 position, the amide N-H, and the bromine atom at the C5 position. The C3-ketone readily undergoes condensation reactions with a variety of nucleophiles to form Schiff bases. uobaghdad.edu.iqajpp.in These Schiff bases can be further modified or act as intermediates for subsequent cyclizations. Additionally, the amide nitrogen can be functionalized through reactions like N-alkylation or by participating in Mannich reactions to introduce aminomethyl groups. researchgate.net

The true versatility of the scaffold derived from (4-bromoanilino)(oxo)acetic acid is demonstrated by the extensive library of compounds synthesized from 5-bromoisatin. Researchers have used it as a starting point to construct sulfonylamides, diazines, oxazoles, thiazoles, and 1,2,3-triazoles, showcasing its importance as a foundational scaffold in medicinal and materials chemistry. uobaghdad.edu.iqresearchgate.net

Precursor in the Construction of Various Heterocyclic Ring Systems

The (4-bromoanilino)(oxo)acetic acid scaffold, primarily through its cyclized form, 5-bromoisatin, is a cornerstone for the synthesis of a diverse range of heterocyclic systems. The isatin (B1672199) core contains a reactive 1,2-dicarbonyl functionality that is primed for cyclocondensation reactions.

Researchers have extensively used 5-bromoisatin to construct new five- and six-membered heterocyclic rings. For instance, reaction with various primary amines yields Schiff base intermediates which can be further elaborated. researchgate.netresearchgate.net The reaction of 5-bromoisatin with ethyl glycinate, followed by treatment with hydrazine (B178648), produces a hydrazide derivative that can be cyclized with acid anhydrides to form diazine derivatives. researchgate.net Similarly, reaction with p-aminosulfonylchloride generates a sulfonamide intermediate that can be coupled with various amines. researchgate.net

The synthesis of pyrimidine (B1678525) derivatives has been achieved by first creating a chalcone (B49325) from the Schiff base of 5-bromoisatin and then reacting it with guanidine (B92328) hydrochloride. ajpp.in Furthermore, spiro-indoline derivatives have been prepared by reacting isatin hydrazones with reagents like acetylacetone. researchgate.net The following table summarizes the variety of heterocyclic systems constructed from the 5-bromoisatin precursor.

| Target Heterocyclic System | Key Reagents | General Approach | Reference |

| Thiazoles | 2-Aminobenzothiazole | Reaction with N-functionalized 5-bromoisatin derivatives. | uobaghdad.edu.iqresearchgate.net |

| Oxadiazoles | 5-Substituted-2-amino-1,3,4-oxadiazole | Condensation with N-functionalized 5-bromoisatin. | uobaghdad.edu.iqresearchgate.net |

| Diazines | Hydrazine Hydrate, Acid Anhydrides | Formation of a hydrazide from a 5-bromoisatin Schiff base, followed by cyclization. | researchgate.netresearchgate.net |

| 1,2,3-Triazoles | p-Phenylenediamine, Sodium Azide, Acetylacetone | Diazotization of a Schiff base intermediate followed by cycloaddition. | researchgate.net |

| Pyrimidines | Guanidine Hydrochloride | Cyclocondensation with chalcone derivatives of 5-bromoisatin. | ajpp.in |

| Cinnolines | Hydrazine Hydrate | Action on an N-acetyl derivative of a 5-bromoisatin adduct. | researchgate.net |

Derivatization for Analytical and Separation Science Applications

In analytical chemistry, derivatization is a common strategy to enhance the detectability, chromatographic retention, and thermal stability of analytes for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.orgmdpi.com The carboxylic acid functional group in (4-bromoanilino)(oxo)acetic acid makes it an ideal candidate for such derivatization.

Common derivatization methods for carboxylic acids include silylation, acylation, and alkylation (esterification). libretexts.org These reactions convert the polar, and often non-volatile, carboxylic acid into a less polar, more volatile ester or a more stable amide, improving its behavior in GC analysis. For HPLC, derivatization is often used to introduce a chromophore or fluorophore to enable sensitive UV or fluorescence detection. libretexts.org

The presence of a bromine atom in the molecule is particularly advantageous for mass spectrometry (MS) detection. A novel derivatization reagent, 4-bromo-N-methylbenzylamine (4-BNMA), has been developed for tagging biological carboxylic acids for LC-MS/MS analysis. researchgate.netnih.gov This reagent introduces a bromine atom, whose characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) provides a clear signature for identifying derivatized species in complex mixtures. researchgate.netnih.gov While (4-bromoanilino)(oxo)acetic acid already contains bromine, its carboxylic acid group could be coupled with an amine or alcohol using a carbodiimide (B86325) activator like 1-ethyl-3-dimethylaminopropyl carbodiimide (EDC). nih.govnih.gov This would form a stable amide or ester, improving its retention in reversed-phase chromatography and maintaining a structural feature beneficial for mass spectrometric identification. nih.gov

Exploration of Novel Chemical Scaffolds through its Reactivity

The synthetic potential of (4-bromoanilino)(oxo)acetic acid extends beyond direct cyclizations to the exploration of novel chemical scaffolds, primarily by leveraging the reactivity of the bromine atom in its derivative, 5-bromoisatin. Haloarenes are extensively used as precursors in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. umz.ac.ir

The bromine atom at the 5-position of the isatin ring is a versatile handle for reactions such as Suzuki, Heck, and Stille couplings. umz.ac.ir These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, dramatically increasing molecular complexity from a common intermediate. For example, an efficient palladium-catalyzed Suzuki cross-coupling method has been developed for other bromo-substituted heterocycles like 5-bromo-1,2,3-triazine, enabling the synthesis of a broad array of (hetero)aryl-substituted triazines. uzh.chuzh.ch A similar strategy applied to 5-bromoisatin would enable the generation of large libraries of novel C5-substituted isatin derivatives.

This approach transforms the simple precursor into a platform for creating diverse and novel chemical scaffolds. The ability to systematically modify the isatin core at the C5 position allows for fine-tuning of molecular properties for applications in drug discovery and materials science.

| Reaction Type | Reactant | Catalyst/Reagents | Resulting Scaffold | Reference |

| Suzuki Coupling | (Hetero)arylboronic acids | Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., Ag2CO3) | 5-(Hetero)aryl-substituted isatins | uzh.chuzh.ch |

| Heck Reaction | Alkenes | Pd catalyst, Base | 5-Alkenyl-substituted isatins | umz.ac.ir |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, Ligand, Base | 5-Amino-substituted isatins | umz.ac.ir |

| Stille Coupling | Organostannanes | Pd catalyst | 5-Alkyl/Aryl-substituted isatins | umz.ac.ir |

常见问题

What are the recommended synthetic routes for (4-Bromoanilino)(oxo)acetic acid, and how can reaction conditions be optimized for yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves condensation of 4-bromoaniline with glyoxylic acid (oxoacetic acid) under acidic or photostimulated conditions. For example:

- Route 1: React 4-bromoaniline with glyoxylic acid in acetic acid medium using sodium acetate as a base, analogous to Knoevenagel condensation methods for related anilino(oxo)acetic acid derivatives .

- Route 2: Utilize photostimulated SRN1 reactions in DMSO, as demonstrated for ε-oxo acid synthesis, to promote radical-mediated coupling .

Optimization Tips: - Adjust pH to 4–6 to balance nucleophilicity of the aniline and stability of the glyoxylic acid.

- Use catalytic amounts of iodine or light (300–400 nm) to enhance reaction rates in photochemical routes.

- Monitor byproducts (e.g., di-substituted products) via HPLC or TLC .

How does the bromo substituent influence the electronic properties and reactivity of (4-Bromoanilino)(oxo)acetic acid compared to its chloro or fluoro analogs?

Level: Advanced

Methodological Answer:

The bromo group acts as a strong electron-withdrawing substituent, influencing tautomeric equilibria and reactivity:

- Electronic Effects: Bromine’s inductive effect reduces electron density at the anilino nitrogen, stabilizing the keto form (C=O) over the enol tautomer. This contrasts with fluoro analogs, where smaller size leads to weaker inductive effects .

- Reactivity in Coupling Reactions: Bromo-substituted derivatives show slower nucleophilic acyl substitution compared to chloro analogs due to steric bulk, requiring harsher conditions (e.g., DCC/DMAP in DMF) .

Experimental Validation: - Compare -NMR chemical shifts of NH protons: Bromo derivatives exhibit downfield shifts (~10.5 ppm) vs. 10.2 ppm for chloro analogs, indicating stronger deshielding .

What analytical techniques are most effective for characterizing (4-Bromoanilino)(oxo)acetic acid, particularly in the presence of byproducts?

Level: Basic

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

How can computational methods predict the tautomeric behavior or reactivity of (4-Bromoanilino)(oxo)acetic acid in different solvents?

Level: Advanced

Methodological Answer:

- Tautomer Prediction:

Perform DFT calculations (B3LYP/6-311+G**) to compare keto (C=O) and enol (C-OH) forms. Bromo substituents stabilize the keto form by 5–8 kcal/mol in water, as shown for chloro analogs . - Solvent Effects:

Use COSMO-RS simulations to predict tautomer distribution. In DMSO, >90% keto form is favored due to strong hydrogen-bond acceptance . - Reactivity Modeling:

Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) for nucleophilic attacks .

What challenges arise in using (4-Bromoanilino)(oxo)acetic acid as a building block in peptide synthesis or heterocyclic chemistry?

Level: Advanced

Methodological Answer:

- Regioselectivity Issues:

Competing reactions at the anilino NH vs. carboxylic acid groups can occur. For peptide coupling, protect the carboxylic acid with tert-butyl esters to direct reactivity toward the NH site . - Byproduct Formation:

Oxidative dimerization may occur under basic conditions. Mitigate by working under inert atmospheres and adding radical scavengers (e.g., BHT) . - Case Study:

In Dbz linker synthesis, lack of regioselectivity between anilino groups required orthogonal protection strategies .

What strategies stabilize (4-Bromoanilino)(oxo)acetic acid under acidic or basic conditions during reactions?

Level: Basic

Methodological Answer:

- Acidic Conditions:

Use buffered systems (e.g., acetate buffer, pH 4.5) to prevent protonation of the anilino group, which reduces reactivity . - Basic Conditions:

Avoid strong bases (e.g., NaOH); instead, employ mild bases like NaHCO to limit hydrolysis of the keto group . - Storage:

Store at 0–4°C in amber vials under nitrogen to prevent photodegradation and oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。